molecular formula C12H10N6O B2902216 2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 2415554-51-5

2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B2902216
CAS No.: 2415554-51-5
M. Wt: 254.253
InChI Key: RCWWUOZOFVVLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine: is a heterocyclic compound that features both pyridine and oxadiazole rings. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, making it efficient and convenient.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridine rings.

Mechanism of Action

The mechanism of action for 2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The pyridine rings can enhance binding affinity and specificity through interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Uniqueness: What sets 2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine apart is the combination of two pyridine rings with an oxadiazole ring, which can provide unique electronic properties and binding interactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O/c13-17-10-7-9(3-6-15-10)12-16-11(18-19-12)8-1-4-14-5-2-8/h1-7H,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWWUOZOFVVLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)C3=CC(=NC=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.